2,5-Diacetoxy-2,5-dihydrofuran
Overview
Description
2,5-Diacetoxy-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of two acetoxy groups attached to the 2 and 5 positions of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diacetoxy-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 2,5-dihydro-2,5-furandiol with acetic anhydride in the presence of a catalyst can yield this compound . Another method involves the use of lead(IV) salts, although this method is less favored due to the toxicity of lead compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves electrochemical synthesis. This method is advantageous as it avoids the use of toxic lead compounds and allows for better control over the reaction conditions . The electrochemical synthesis typically involves the oxidation of furan derivatives in an electrolyte solution, followed by the addition of acetic anhydride to form the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diacetoxy-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2,5-dicarboxy-2,5-dihydrofuran.
Reduction: Reduction reactions can convert it back to 2,5-dihydro-2,5-furandiol.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: 2,5-Dicarboxy-2,5-dihydrofuran.
Reduction: 2,5-Dihydro-2,5-furandiol.
Substitution: Various substituted dihydrofuran derivatives.
Scientific Research Applications
2,5-Diacetoxy-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-diacetoxy-2,5-dihydrofuran involves its ability to undergo various chemical transformations. The acetoxy groups can participate in nucleophilic substitution reactions, while the dihydrofuran ring can undergo oxidation and reduction reactions . These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,5-furandiol: A precursor to 2,5-diacetoxy-2,5-dihydrofuran.
2,5-Dicarboxy-2,5-dihydrofuran: An oxidation product of this compound.
2,5-Dibutoxy-2,5-dihydrofuran: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its dual acetoxy groups, which provide distinct reactivity compared to other dihydrofuran derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHFURRPPIZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(O1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300916 | |
Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-88-1 | |
Record name | NSC139998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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